Methyl p-toluenesulfinate

Description

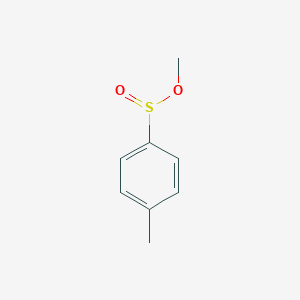

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPLBSPZSIFUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254899 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-78-6 | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methylbenzenesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl P Toluenesulfinate: Advancements in Academic Research

Historical Context and Evolution of Research Perspectives

The study of methyl p-toluenesulfinate is rooted in the broader history of organosulfur chemistry, which saw significant advancements in the late 19th and early 20th centuries. The precursor, p-toluenesulfinic acid, and its salts were key to the development of this class of compounds. Early methods for the preparation of sodium p-toluenesulfinate involved the reduction of p-toluenesulfonyl chloride. One established method utilized sodium sulfite (B76179) in the presence of sodium bicarbonate and water. rsc.org Another approach involved the reduction of p-toluenesulfonyl chloride with zinc dust.

The initial research into sulfinate esters was largely focused on their synthesis and basic reactivity. A foundational moment in the synthesis of sulfinate esters occurred in 1925 when Phillips first described the preparation of a diastereomeric mixture of menthyl p-toluenesulfinate. thieme-connect.de This was achieved by activating p-toluenesulfinic acid with thionyl chloride, followed by esterification with (–)-menthol in pyridine (B92270). thieme-connect.de While this early work focused on the menthyl ester, it laid the groundwork for the synthesis of other alkyl sulfinates, including the methyl ester.

The evolution of research perspectives on sulfinate esters, including this compound, shifted from simple synthesis to more complex stereochemical applications. A significant leap forward was the development of the Andersen procedure in the 1960s, which utilized chiral sulfinate esters, such as menthyl p-toluenesulfinate, to synthesize enantiopure sulfoxides. thieme-connect.de This method highlighted the importance of sulfinate esters as valuable intermediates in asymmetric synthesis.

Later modifications to these early synthetic procedures aimed to improve yields and stereoselectivity. For instance, the Solladié method improved upon the original Phillips procedure for preparing enantiopure menthyl p-toluenesulfinates, which in turn are used to produce a wide array of chiral sulfoxides. thieme-connect.de While much of the historical focus has been on the diastereomeric separation of menthyl esters due to their utility in asymmetric synthesis, the fundamental reactions and principles are applicable to simpler alkyl esters like this compound.

Foundational Discoveries and Early Applications

The foundational discoveries related to this compound are centered on its synthesis and its role as a precursor in the formation of other organosulfur compounds. One of the earliest and most straightforward methods for the formation of related compounds, such as methyl p-tolyl sulfone, involved the alkylation of sodium p-toluenesulfinate with methyl iodide. orgsyn.org

Early synthetic routes to sulfinate esters often started from sulfonyl chlorides. A method for preparing methyl p-toluenesulfonate, a related sulfonate ester, involved the reaction of p-toluenesulfonyl chloride with methanol (B129727) in the presence of a base. sfdchem.com The synthesis of sulfinate esters like this compound can be achieved through the reaction of p-toluenesulfinyl chloride with an alcohol.

A key early application of sulfinate esters was in the synthesis of sulfoxides. The Andersen method, a cornerstone of chiral sulfoxide (B87167) synthesis, involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. wiley-vch.de This reaction proceeds with the inversion of configuration at the sulfur atom, allowing for the predictable synthesis of chiral sulfoxides. While the classic Andersen procedure uses menthyl p-toluenesulfinate, the underlying principle of nucleophilic substitution at the sulfur center is a fundamental reaction of sulfinate esters, including this compound.

The development of methods to produce enantiomerically enriched sulfinates was a significant area of research. These methods often relied on the use of chiral alcohols to create diastereomeric mixtures that could then be separated. acs.org While methyl alcohol is achiral, the foundational understanding of sulfinate ester reactivity and stereochemistry was largely built upon studies of these more complex systems.

Recent computational studies have investigated the mechanism of reactions involving this compound. For example, the methoxyl-methoxy exchange reaction at the sulfur center in this compound, catalyzed by trifluoroacetic acid in methanol, has been shown through DFT calculations to proceed through a stepwise addition-elimination mechanism, involving a high-coordinate sulfurane intermediate. mdpi.com This type of fundamental mechanistic work builds upon the foundational discoveries of sulfinate ester reactivity.

Synthetic Methodologies for Methyl P Toluenesulfinate and Its Chiral Derivatives

Esterification Reactions for Sulfinate Synthesis

The formation of the sulfinate ester bond can be achieved through several preparative routes, primarily involving the reaction of a p-toluenesulfinyl precursor with an alcohol. The choice of starting material and reaction conditions significantly influences the efficiency and outcome of the synthesis.

Preparative Routes from p-Toluenesulfinyl Chloride and Alcohols

A common and effective method for the synthesis of methyl p-toluenesulfinate involves the reaction of p-toluenesulfinyl chloride with methanol (B129727). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas produced during the esterification. researchgate.net Pyridine (B92270) or triethylamine (B128534) are frequently employed for this purpose. researchgate.net

One documented procedure involves mixing p-toluenesulfonyl chloride and methanol, followed by the slow addition of a 25% sodium hydroxide (B78521) solution while maintaining the temperature below 25 °C. The reaction is monitored until a pH of 9 is reached, after which it is stirred for an additional two hours and left to stand overnight. lookchem.com The resulting methyl p-toluenesulfonate is then isolated through extraction and distillation under reduced pressure. lookchem.com A similar method using powdered pure p-toluenesulfonyl chloride and a 90-95% methanol solution in an ice-salt bath with dropwise addition of 25% sodium hydroxide solution has also been described, with an emphasis on maintaining the temperature between 23-27°C for optimal results. orgsyn.org In some variations, the reaction can be completed within 30 minutes with a reported yield of 100%. chemicalbook.com

The reaction of p-toluenesulfinyl chloride with a chiral alcohol, such as (-)-menthol, in the presence of pyridine, is a foundational method for producing diastereomeric sulfinate esters. mdpi.com This reaction typically results in a mixture of diastereomers that can be separated. illinois.edu

Utilization of p-Toluenesulfinic Acid as Precursor

p-Toluenesulfinic acid can also serve as a direct precursor for the synthesis of its esters, although this route can be complicated by the potential for disproportionation of the sulfinic acid under acidic conditions. researchgate.net To circumvent this, various catalytic systems have been developed to promote the esterification.

p-Toluenesulfonic acid (PTSA) has been demonstrated to be an effective catalyst for the esterification of carboxylic acids with alcohols, and these principles can be extended to sulfinic acids. researchgate.nettandfonline.com For instance, the esterification of caffeic acid with methanol has been successfully catalyzed by PTSA, achieving an 84.0% yield under optimized conditions. researchgate.net The study highlighted that a molar ratio of methanol to acid of 20:1, a reaction temperature of 65°C, and a catalyst to substrate mass ratio of 8% over 4 hours were optimal. researchgate.net The activation energy for this PTSA-catalyzed esterification was found to be 17.5 kJ mol⁻¹, indicating high catalytic activity. researchgate.net While this example does not directly involve p-toluenesulfinic acid, it showcases the potential of PTSA as a catalyst for such transformations. Ultrasound has also been employed in conjunction with PTSA to accelerate esterification reactions, offering good yields in shorter reaction times under mild conditions. tandfonline.com

Impact of Coupling Reagents on Synthesis Outcomes

Coupling reagents are instrumental in facilitating the esterification of sulfinic acids by activating the sulfinyl group towards nucleophilic attack by the alcohol. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in this context. researchgate.netmdpi.com The reaction of p-toluenesulfinic acid with an alcohol in the presence of DCC leads to the formation of the corresponding sulfinate ester.

One notable application of DCC is in the solvent-free synthesis of menthyl p-toluenesulfinate, where grinding p-toluenesulfinic acid with N,N′-dicyclohexylcarbodiimide as the coupling agent for a short period resulted in an excellent yield of the desired sulfinate ester, albeit as a mixture of diastereomers. researchgate.net

The general mechanism of DCC-mediated esterification involves the activation of the acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol to furnish the ester and dicyclohexylurea (DCU) as a byproduct. google.com The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the resulting sulfinate ester.

| Precursor | Reagent/Catalyst | Alcohol | Product | Key Findings |

| p-Toluenesulfonyl chloride | Sodium hydroxide | Methanol | Methyl p-toluenesulfonate | Temperature control below 25°C is crucial for good yields. lookchem.comorgsyn.org |

| p-Toluenesulfinic acid | p-Toluenesulfonic acid (PTSA) | Methanol | Methyl p-toluenesulfonate | PTSA is an efficient catalyst for esterification, with reaction kinetics showing a pseudo-homogeneous second-order reversible model. researchgate.net |

| p-Toluenesulfinic acid | Dicyclohexylcarbodiimide (DCC) | (-)-Menthol | Menthyl p-toluenesulfinate | Solvent-free grinding with DCC provides excellent yields of the diastereomeric mixture. researchgate.net |

Asymmetric Synthesis of Chiral Sulfinates

The preparation of enantiomerically pure sulfinates is of paramount importance for their application in asymmetric synthesis, most notably in the Andersen synthesis of chiral sulfoxides. The key strategies rely on the use of chiral alcohols to induce diastereoselectivity.

Phillips's Initial Contributions to Alkyl p-Tolylsulfinate Preparation

The first successful preparation of optically active sulfinates was reported by Phillips in 1925. acs.orgthieme-connect.de His pioneering work involved the reaction of p-toluenesulfinyl chloride with a chiral alcohol, (-)-menthol, in the presence of pyridine. thieme-connect.dethieme-connect.com This reaction produced a mixture of diastereomeric (-)-menthyl p-toluenesulfinates. thieme-connect.de Phillips was able to separate these diastereomers by fractional crystallization, thereby demonstrating that the sulfur atom in the sulfinate was a stereogenic center. mdpi.com Although this method yielded the pure diastereomer in less than 50% yield, it laid the essential groundwork for the field of sulfur stereochemistry. thieme-connect.de

Andersen Synthesis: Diastereoselective Formation via Nucleophilic Substitution

The Andersen synthesis, developed in 1962, is a widely utilized method for the preparation of enantiopure sulfoxides and relies on the diastereoselective synthesis of sulfinate esters. illinois.edu The core of this method is the reaction of a sulfinyl chloride with a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinate esters. illinois.edu

A typical procedure involves the initial formation of p-toluenesulfinyl chloride from sodium p-toluenesulfinate and thionyl chloride. orgsyn.org The crude p-toluenesulfinyl chloride is then reacted with (-)-menthol in the presence of a base like pyridine or triethylamine at low temperatures. thieme-connect.deorgsyn.org This results in a mixture of the (S)- and (R)-diastereomers of menthyl p-toluenesulfinate. illinois.edu

| Synthesis | Precursors | Key Reagents | Product | Significance |

| Phillips Synthesis | p-Toluenesulfinyl chloride, (-)-Menthol | Pyridine | Diastereomeric mixture of (-)-menthyl p-toluenesulfinates | First demonstration of an optically active sulfinate, establishing the stereogenicity of the sulfur atom. mdpi.comthieme-connect.de |

| Andersen Synthesis | p-Toluenesulfinyl chloride, (-)-Menthol | Pyridine or Triethylamine, HCl (for epimerization) | (-)-Menthyl (S)-p-toluenesulfinate (after separation) | Provides a reliable route to enantiomerically pure sulfinates, which are key precursors for chiral sulfoxides. illinois.eduthieme-connect.com |

Stereochemical Inversion at the Sulfur Center

Nucleophilic substitution at the stereogenic sulfur atom of sulfinate esters and their derivatives often proceeds with a high degree of stereospecificity, typically through an inversion of configuration. This stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds.

The reaction of optically active sulfinamides with alcohols in the presence of an acid catalyst can lead to the formation of sulfinate esters with either inversion or retention of configuration at the sulfur center. mdpi.com The stereochemical course is significantly influenced by the steric bulk of both the nucleophilic alcohol and the departing dialkylamino group. mdpi.com For instance, the reaction of enantiomerically enriched sulfinamides with less sterically hindered alcohols tends to proceed with a predominant inversion of configuration. mdpi.comacs.org

A classic example demonstrating this inversion is the Andersen synthesis of chiral sulfoxides, which utilizes a chiral sulfinate ester precursor. The reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent proceeds via an SN2-like mechanism at the sulfur atom, resulting in a complete inversion of configuration to yield the corresponding chiral sulfoxide (B87167). beilstein-journals.org This stereospecificity has been widely observed for various aryl-derived sulfinate esters. acs.org Mechanistic studies involving the alcoholysis of sulfinamides and the reaction of sulfinates with organometallic reagents have been instrumental in establishing the prevalence of this inversion pathway. mdpi.comcore.ac.uk

However, it is noteworthy that the stereochemical outcome can be reversed to retention of configuration when bulky reactants are employed. mdpi.com This highlights the delicate balance of steric factors in determining the stereoselectivity of nucleophilic substitution at the sulfur center.

Role of Chiral Auxiliaries (e.g., Menthyl Derivatives, Diacetone-D-glucose)

Chiral auxiliaries are instrumental in diastereoselective preparations of sulfinates, enabling the synthesis of enantiomerically enriched sulfinyl compounds. A variety of chiral alcohols have been successfully employed for this purpose. acs.org

Menthyl Derivatives: (-)-Menthol is a widely used and effective chiral auxiliary in the synthesis of chiral sulfinates. acs.orgnih.gov The reaction of p-toluenesulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl p-toluenesulfinates. thieme-connect.de The key to the success of this method, pioneered by Andersen, is the ability to separate these diastereomers. acs.orgnih.gov The (1R,2S,5R,SS)-(−)-menthyl p-toluenesulfinate is a crystalline solid, which facilitates its separation from the oily diastereomer, leading to a diastereomerically pure precursor for the synthesis of a wide range of chiral sulfoxides. acs.orgwiley-vch.de

Diacetone-D-glucose (DAG): Diacetone-D-glucose, a commercially available sugar-derived alcohol, has also been identified as a particularly useful chiral auxiliary in the synthesis of chiral sulfinates. acs.orgnih.gov Similar to menthol, it allows for the diastereoselective synthesis of sulfinate esters, which can then be used to generate enantiopure sulfoxides. acs.org

Other chiral alcohols such as cholesterol, ephedrine, and various sugar alcohols, including cyclodextrins, have also been utilized as chiral auxiliaries in the synthesis of sulfinate esters. acs.orgnih.gov The choice of auxiliary can influence the diastereoselectivity of the reaction and the physical properties of the resulting sulfinate esters, which is crucial for their purification. wiley-vch.de

| Chiral Auxiliary | Type | Application in Sulfinate Synthesis |

| (-)-Menthol | Terpenoid Alcohol | Forms crystalline diastereomeric p-toluenesulfinates, enabling separation and synthesis of enantiopure sulfoxides. acs.orgnih.govwiley-vch.de |

| Diacetone-D-glucose (DAG) | Sugar-derived Alcohol | Serves as a useful auxiliary for the diastereoselective preparation of sulfinates. acs.orgnih.govacs.org |

| Cholesterol | Steroid Alcohol | Used to create diastereomeric sulfinates that can be separated. acs.orgwiley-vch.de |

| Ephedrine | Amino Alcohol | Employed as a chiral auxiliary in sulfinate synthesis. acs.org |

Solladié's Procedure and Subsequent Modifications for Enantiopurity

The procedure developed by Solladié and his group represents a significant improvement in the synthesis of enantiopure menthyl p-toluenesulfinates. thieme-connect.deunistra.fr Building upon Andersen's initial work, Solladié's method allows for the efficient production of the desired (S)-diastereomer in high yield. thieme-connect.dethieme-connect.comresearchgate.net

The original Andersen synthesis involved the reaction of p-toluenesulfinic acid with thionyl chloride to form the sulfinyl chloride, which was then esterified with (-)-menthol in pyridine. thieme-connect.dethieme-connect.com This produced a diastereomeric mixture, and the desired (S)-isomer was separated by crystallization, but with a yield of less than 50%. thieme-connect.dethieme-connect.com

Further modifications to Solladié's procedure have been developed to enhance its efficiency and environmental friendliness. These include:

Solvent-free conditions: Replacing benzene (B151609) as a solvent with solvent-free reaction conditions. thieme-connect.de

Reduced thionyl chloride: Using a catalytic amount of DMF to decrease the amount of thionyl chloride required from 5 equivalents to 1.5 equivalents. thieme-connect.de

Alternative base: Replacing pyridine with triethylamine, which improves the efficiency of the reaction. thieme-connect.de

Hydrated starting material: Utilizing hydrated sodium p-toluenesulfinate as a starting material. thieme-connect.dethieme-connect.com

These modifications have made the Solladié procedure a more cost-effective and scalable method for the large-scale synthesis of enantiopure (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate. thieme-connect.deresearchgate.net

Sharpless's Development of Menthyl Sulfinate Ester Synthesis

In 1987, Sharpless and coworkers introduced an alternative and efficient method for the synthesis of menthyl sulfinate esters. wiley-vch.deunistra.frresearchgate.net This procedure utilizes the more readily available and cheaper p-toluenesulfonyl chloride (TsCl) as the starting material, instead of p-toluenesulfinic acid. thieme-connect.comresearchgate.net

The key step in the Sharpless methodology is the in-situ reduction of p-toluenesulfonyl chloride to the corresponding sulfinyl chloride. wiley-vch.de This reduction is typically achieved using a phosphite, such as trimethylphosphite, in the presence of a base like triethylamine. wiley-vch.deresearchgate.net The generated sulfinyl chloride then reacts directly with (–)-menthol to produce the diastereomeric mixture of menthyl p-toluenesulfinate esters. thieme-connect.comresearchgate.net

The desired (S)-enantiomer can then be isolated and purified through recrystallization, similar to the Andersen and Solladié procedures. The Sharpless method has been successfully applied to prepare pure (–)-menthyl p-toluenesulfinate on a 0.2-mole scale with a 66% yield. wiley-vch.de This approach offers a practical and scalable alternative for the synthesis of these important chiral auxiliaries.

Trost's Methodologies Incorporating Triphenylphosphine (B44618) Reduction

More recently, the Trost group has also applied the strategy of reducing p-toluenesulfonyl chloride to synthesize menthyl p-toluenesulfinate. researchgate.net In Trost's methodology, triphenylphosphine is employed as the reducing agent. beilstein-journals.orgthieme-connect.comresearchgate.net

The in-situ reduction of p-toluenesulfonyl chloride with triphenylphosphine generates the desired sulfinyl chloride. thieme-connect.comresearchgate.net This intermediate subsequently reacts with (–)-menthol to yield the diastereomeric menthyl p-toluenesulfinates. thieme-connect.comresearchgate.net The desired (S)-isomer is then obtained after iterative recrystallizations. researchgate.net

While this method benefits from using the inexpensive and stable p-toluenesulfonyl chloride as a starting material, it is reported to result in a low yield of the final product. thieme-connect.deresearchgate.net A significant drawback of this approach is the generation of one equivalent of triphenylphosphine oxide as a waste byproduct, which needs to be separated from the desired product. thieme-connect.de

Solvent-Free and Environmentally Conscious Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of solvent-free and other green approaches for the synthesis of p-toluenesulfinates.

One notable contribution in this area comes from Hajipour, who developed several methodologies for the synthesis of menthyl p-toluenesulfinate under solvent-free conditions. thieme-connect.deresearchgate.net To circumvent the use of the unstable and moisture-sensitive sulfinyl chloride, these methods often start from p-toluenesulfinic acid. researchgate.net One approach involves the solid-phase esterification of p-toluenesulfinic acid on silica. researchgate.net Another efficient method involves the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling reagent. thieme-connect.deresearchgate.net Grinding the reaction mixture of p-toluenesulfinic acid, an alcohol, and DCC for a short period can produce the desired sulfinate ester in excellent yield, although as a mixture of diastereomers. thieme-connect.deresearchgate.net

Another environmentally conscious approach involves the use of microwave irradiation to promote the synthesis of alkyl p-toluenesulfinates under solvent-free conditions. cem.com Additionally, the use of in-situ generated reagents, such as N-p-toluenesulfinylimidazole from p-toluenesulfinic acid and 1,1′-carbonyldiimidazole (CDI), provides a mild and efficient metal-free method for synthesizing sulfinate esters. organic-chemistry.orgthieme-connect.com This method avoids harsh reagents and minimizes side products. organic-chemistry.org

These solvent-free and environmentally conscious methods offer several advantages, including reduced reaction times, elimination of hazardous solvents, and often simpler work-up procedures. thieme-connect.descirp.org

| Method | Key Features | Advantages | Disadvantages |

| Hajipour's Grinding Method | Solvent-free grinding with DCC as a coupling agent. thieme-connect.deresearchgate.net | Very rapid reaction time, absence of solvent, high yield. thieme-connect.de | Produces a mixture of diastereomers, toxicity of DCC and its byproduct. thieme-connect.de |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction under solvent-free conditions. cem.com | Reduced reaction times, potential for higher yields. | Requires specialized equipment. |

| In-situ Reagent (CDI) | Formation of N-p-toluenesulfinylimidazole from p-toluenesulfinic acid and CDI. organic-chemistry.orgthieme-connect.com | Mild, efficient, metal-free, avoids harsh reagents, minimizes side products. organic-chemistry.org |

Synthesis of Specific Enantiomers and Diastereomers (e.g., (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate)

The synthesis of specific enantiomers and diastereomers of chiral sulfinates is crucial for their application in asymmetric synthesis. The preparation of (1R,2S,5R)-(–)-Menthyl (S)-p-toluenesulfinate is a well-established and highly important example. thieme-connect.de

The most common and efficient method to access this specific diastereomer is based on the Andersen-Solladié procedure. thieme-connect.comresearchgate.net This involves the reaction of p-toluenesulfinyl chloride (often generated in situ from sodium p-toluenesulfinate and thionyl chloride) with (–)-menthol. orgsyn.orgresearchgate.net This reaction yields a mixture of two diastereomers at the sulfur center. thieme-connect.de

The key to obtaining the pure (S)-isomer lies in the fractional crystallization process. The (S)-diastereomer is a crystalline solid with a melting point of 105–106°C, while the (R)-diastereomer is typically an oil. orgsyn.org By dissolving the diastereomeric mixture in a suitable solvent like acetone (B3395972) and cooling, the (S)-isomer crystallizes out. orgsyn.orgthieme-connect.com

To maximize the yield of the desired (S)-isomer, Solladié's modification is employed, where the mother liquor containing the (R)-isomer is treated with a catalytic amount of hydrochloric acid. orgsyn.orgthieme-connect.com This epimerizes the sulfur center, converting some of the (R)-isomer back into the (S)-isomer, which can then be crystallized. orgsyn.org By repeating this crystallization and epimerization cycle, a high yield (often greater than 70%) of the enantiomerically pure (1R,2S,5R)-(–)-Menthyl (S)-p-toluenesulfinate can be achieved. researchgate.netthieme-connect.com

Recent improvements to this procedure have focused on making it more scalable and environmentally friendly by using solvent-free conditions for the initial reaction, reducing the amount of thionyl chloride, and replacing pyridine with triethylamine as the base. thieme-connect.dethieme-connect.com These modifications allow for the cost-efficient, large-scale production of this important chiral auxiliary with high diastereomeric purity (d.r. > 98:2). researchgate.net

Control of Diastereomeric Ratios and Enantiomeric Excess

The stereochemical control in the synthesis of this compound and its chiral derivatives is a critical aspect, enabling their application as powerful chiral auxiliaries and synthons in asymmetric synthesis. The primary strategies to achieve high levels of stereoselectivity involve the use of chiral auxiliaries to control diastereomeric ratios and the application of catalytic enantioselective methods or kinetic resolutions to control enantiomeric excess.

A foundational and widely utilized method for establishing chirality at the sulfur center of p-toluenesulfinates is the Andersen synthesis, which employs a chiral alcohol as an auxiliary. The reaction of p-toluenesulfinyl chloride with a chiral alcohol, such as (-)-menthol, yields a mixture of diastereomeric menthyl p-toluenesulfinate esters. nih.govthieme-connect.comthieme-connect.com These diastereomers, differing in their physical properties, can be separated by fractional crystallization.

A significant advancement in this area was developed by Solladié, who introduced an epimerization step to improve the yield of the desired diastereomer. nih.govresearchgate.net By adding a catalytic amount of a strong acid like hydrochloric acid to the mother liquor from the initial crystallization, the dissolved diastereomer can be epimerized at the sulfur atom. thieme-connect.comacs.org This equilibrated mixture can then be subjected to further crystallization. Repeating this crystallization-epimerization cycle allows for the conversion of the more soluble diastereomer into the less soluble one, leading to a high yield of a single, diastereomerically pure sulfinate. nih.govthieme-connect.com Recent refinements of the Solladié procedure have led to the isolation of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate in excellent yield (72%) and with a high diastereomeric ratio (d.r. > 98:2). thieme-connect.comresearchgate.net

The choice of the chiral auxiliary and reaction conditions can influence the diastereoselectivity of the esterification. For instance, in the synthesis of C2-symmetric 1,3-bis(sulfinate) esters, the diastereomeric ratio of the products was significantly influenced by the base used. When pyridine was employed, the (R,R)-bis-sulfinate ester was the major product in a 70:4:26 ratio of (R,R):(S,S):(R,S) stereoisomers. In contrast, using the sterically hindered base diisopropylethylamine (DIPEA) shifted the selectivity to favor the (S,S)-bis-sulfinate ester in a 90:10 ratio with the (R,S) diastereomer, with no (R,R) isomer observed. acs.org

Another approach to diastereoselective synthesis involves the oxidation of aromatic disulfides in the presence of a chiral alcohol. The oxidation of various aromatic disulfides with lead tetraacetate in the presence of (-)-menthol has been shown to produce menthyl sulfinate esters with good to excellent yields and high diastereoselectivity. niscpr.res.in

The following table summarizes research findings on the control of diastereomeric ratios in the synthesis of chiral p-toluenesulfinate derivatives.

| Reactants | Chiral Auxiliary/Reagent | Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| p-Toluenesulfinyl chloride, (-)-Menthol | Pyridine (base) | Crystallization/epimerization cycles | >98:2 | thieme-connect.comresearchgate.net |

| Propane-1,3-bis(sulfinyl) chloride | (-)-trans-2-Phenylcyclohexanol, Pyridine | - | 70:4:26 ((R,R):(S,S):(R,S)) | acs.org |

| Propane-1,3-bis(sulfinyl) chloride | (-)-trans-2-Phenylcyclohexanol, DIPEA | - | 0:90:10 ((R,R):(S,S):(R,S)) | acs.org |

| Di-p-tolyl disulfide | (-)-Menthol, Pb(OAc)₄ | CHCl₃, 4h | 90:10 | niscpr.res.in |

| Bis(2-methoxyphenyl) disulfide | (-)-Menthol, Pb(OAc)₄ | CHCl₃, 3h | 92:8 | niscpr.res.in |

| Di-(2-naphthyl) disulfide | (-)-Menthol, Pb(OAc)₄ | CHCl₃, 8h | 98:2 | niscpr.res.in |

Beyond controlling diastereoselectivity, achieving high enantiomeric excess in the synthesis of chiral sulfinates without relying on the separation of diastereomers is a key goal. Recent developments have focused on catalytic asymmetric methods.

One notable strategy is the organocatalytic asymmetric condensation of prochiral sulfinates with alcohols. Using a pentanidium organocatalyst, a wide range of enantioenriched sulfinate esters have been synthesized with high enantioselectivity. nih.gov This method has been successfully applied to various substituted aryl and alkyl sulfinates, providing access to products with high enantiomeric excess (e.e.). nih.gov

Kinetic resolution offers another powerful tool for accessing enantiomerically enriched sulfinyl compounds. The kinetic resolution of racemic sulfinamides with alcohols, catalyzed by a squaramide catalyst, yields both enantioenriched sulfinamides and sulfinate esters with high selectivity. researchgate.net Similarly, iridium-catalyzed kinetic asymmetric substitution of racemic allylic benzoates with sodium p-toluenesulfinate has been shown to produce chiral allylic sulfones with excellent enantioselectivity (up to 98% e.e.). nih.gov

The following table presents data from studies on the control of enantiomeric excess in the synthesis of chiral p-toluenesulfinate derivatives.

| Substrate/Reactants | Catalyst/Reagent | Conditions | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl sulfinate, Benzyl alcohol | Pentanidium (PN1) | DCE, 4Å MS, rt, 12h | 95% | nih.gov |

| Mesityl sulfinate, Benzyl alcohol | Pentanidium (PN1) | DCE, 4Å MS, rt, 12h | 92% | nih.gov |

| 4-Bromophenyl sulfinate, Benzyl alcohol | Pentanidium (PN1) | DCE, 4Å MS, rt, 12h | 94% | nih.gov |

| 2-Naphthyl sulfinate, Benzyl alcohol | Pentanidium (PN1) | DCE, 4Å MS, rt, 12h | 96% | nih.gov |

| rac-N-(4-Chlorobenzoyl)-p-toluenesulfinamide, Benzyl alcohol | Squaramide catalyst | DCM, rt, 70h | 94% (sulfinamide), 92% (sulfinate ester) | researchgate.net |

| rac-1-Phenyl-2-propen-1-yl benzoate, Sodium p-toluenesulfinate | Iridium complex | THF, 0 °C to rt | 98% | nih.gov |

Stereochemical Aspects and Chiral Applications in Organic Synthesis

Chiral Sulfur Atom as a Stereogenic Center in Sulfinates

The sulfur atom in sulfinates, such as methyl p-toluenesulfinate, is a stereogenic center. The sulfur is bonded to an oxygen atom, a p-tolyl group, and a methoxy (B1213986) group, and it also possesses a lone pair of electrons. This arrangement creates a tetrahedral geometry around the sulfur, and when the three groups are different, the sulfur atom is chiral. capes.gov.br This chirality is a key feature of sulfinyl compounds. illinois.edu

The configurational stability of the sulfur stereocenter is a crucial aspect of its utility in asymmetric synthesis. The energy barrier for the pyramidal inversion of the sulfur center in sulfoxides is substantial, typically between 38-41 kcal/mol, meaning that racemization only occurs under harsh conditions like high temperatures (over 200°C) or photoirradiation. researchgate.net This stability ensures that the chirality at the sulfur atom is maintained throughout a reaction sequence, allowing it to effectively transfer stereochemical information. The distinct steric differences between the substituents on the sulfur atom—ranging from a lone pair to a bulky p-tolyl group—create a highly differentiated chiral environment that can direct the approach of incoming reagents. researchgate.net

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Chiral sulfinates are precursors to other chiral sulfinyl compounds, such as α,β-unsaturated sulfoxides, which are powerful tools for asymmetric induction in carbon-carbon bond-forming reactions. The sulfinyl group, with its stereogenic sulfur center, can effectively control the facial selectivity of nucleophilic attacks on the double bond.

Enantiomerically pure α,β-unsaturated sulfoxides, which can be synthesized from sulfinates, are excellent Michael acceptors in conjugate addition reactions. acs.org The chiral sulfinyl group directs the addition of organometallic reagents, such as organocuprates, to one of the two diastereotopic faces of the double bond, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.

The diastereoselectivity of these conjugate additions is influenced by the chelation between the sulfinyl oxygen and the metal of the organometallic reagent. This interaction helps to create a rigid, well-ordered transition state that favors the approach of the nucleophile from a specific direction. The conjugate addition of organometallic reagents to these chiral vinyl sulfoxides is a well-established method for creating new stereocenters. illinois.eduacs.orgorganic-chemistry.org For instance, the copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated systems is a powerful C-C bond-forming reaction, and the use of a chiral sulfinyl group provides a reliable method for achieving asymmetry. organic-chemistry.orgthieme-connect.de

| Nucleophile (Organometallic) | Chiral α,β-Unsaturated Sulfoxide (B87167) | Product Stereochemistry | Diastereomeric Excess (de) |

| Aryl Grignard Reagents | Chiral 1-[2-(p-tolylsulfinyl)]pyrrolyl cinnamide | (3R)-adducts | ≥92% |

| Lithium Dibutylcuprate | Chiral Vinyl Sulfoximines | High | Not specified |

| Alkyl Grignard Reagents | Chiral α,β-Unsaturated Esters (with chiral ligand) | High | Up to 99% ee |

The reaction of Grignard reagents with chiral sulfinate esters is a cornerstone of asymmetric sulfoxide synthesis, known as the Andersen synthesis. rsc.org This reaction proceeds with a complete inversion of configuration at the sulfur atom. When a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, is treated with a Grignard reagent (R-MgX), the alkoxy group (-OR') is displaced by the R group from the Grignard reagent to form a new, enantiomerically pure sulfoxide. rsc.org

The stereoselectivity of this reaction is highly predictable and reliable, making it one of the most widely used methods for accessing chiral sulfoxides. rsc.org The mechanism is believed to involve a nucleophilic attack by the Grignard reagent on the electrophilic sulfur atom, leading to a pentacoordinate intermediate or transition state, followed by the departure of the leaving group (magnesium salt of the alcohol). The stereochemical outcome is dictated by the backside attack of the nucleophile relative to the leaving group. The diastereoselective addition of Grignard reagents to related chiral N-sulfinyl imines is also a well-established procedure that occurs with good yields and high diastereoselection, although the stereochemical outcome can be influenced by reaction conditions such as the solvent. researchgate.net

| Grignard Reagent | Chiral Sulfinate Ester | Product | Stereochemical Outcome |

| R-MgX | (S)-Menthyl p-toluenesulfinate | (R)-Alkyl/Aryl p-tolyl sulfoxide | Inversion of configuration |

| Propargylmagnesium bromide | Alkylfluorinated sulfinyl imines | Homopropargylic amines | High diastereoselectivity (>95:5 dr) in THF |

| Ethylmagnesium bromide | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Chiral sulfinamide | High diastereoselectivity |

Utilization of this compound as a Chiral Auxiliary and Electrophile

The p-toluenesulfinyl group, derived from this compound or its analogs, serves as a versatile chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed. thieme-connect.de The sulfinyl group's ability to direct reactions, combined with its ease of introduction and subsequent removal under mild conditions, makes it highly valuable in asymmetric synthesis.

As previously mentioned in section 3.2.2, the Andersen synthesis is the preeminent method for preparing enantiomerically pure sulfoxides. rsc.org The process begins with the reaction of p-toluenesulfinyl chloride (derived from p-toluenesulfinic acid) with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. rsc.org These diastereomers can be separated by crystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent, typically a Grignard or organolithium reagent, yields the desired enantiomerically pure sulfoxide with inversion of stereochemistry at the sulfur center. rsc.org This method allows for the predictable synthesis of either enantiomer of a target sulfoxide by choosing the appropriate enantiomer of the chiral alcohol.

Chiral sulfinimines (N-sulfinylimines) are powerful intermediates for the asymmetric synthesis of chiral amines and their derivatives. nih.govthieme-connect.de These are typically prepared by the condensation of an aldehyde or ketone with an enantiopure sulfinamide, such as p-toluenesulfinamide. The p-toluenesulfinamide itself can be prepared from the corresponding sulfinate ester.

These chiral N-p-toluenesulfinylimines serve as excellent electrophiles. The diastereoselective addition of nucleophiles, such as trivalent phosphorus compounds or α-phosphonate carbanions, to the C=N bond is controlled by the chiral sulfinyl group. nih.govscispace.com This strategy has been successfully applied to the asymmetric synthesis of various enantiopure aminophosphonic acids, which are important phosphorus analogs of natural amino acids with significant biological and medicinal applications. nih.govresearchgate.net The sulfinyl group acts as a powerful stereodirecting group, and after the addition reaction, it can be easily cleaved under mild acidic conditions to reveal the free amine.

| Reactants | Reaction Type | Product | Diastereomeric Ratio (dr) |

| (S)-Sulfinimine + α-phosphonate carbanions | Nucleophilic Addition | N-sulfinyl β-aminophosphonates | 5:1 to 10:1 |

| Trivalent phosphorus nucleophiles + Enantiopure sulfinimines | Nucleophilic Addition | α-, β-, and γ-aminophosphonic acid precursors | Highly or fully diastereoselective |

| Dialkyl phosphites + tBS-imines | Nucleophilic Addition | Optically pure α-aminophosphonic acids | Not specified |

Stereoselective Synthesis of Pyrazole (B372694) Derivatives

While the direct use of this compound as a chiral auxiliary in the stereoselective synthesis of pyrazole derivatives is not extensively documented in publicly available research, the principles of asymmetric synthesis suggest its potential utility. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of reactions, and sulfinates, in general, are known to serve this purpose effectively. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. A chiral auxiliary, such as a derivative of this compound, could be envisioned to be attached to either the dicarbonyl or the hydrazine moiety to induce diastereoselectivity in the cyclization step. The steric bulk and the stereoelectronic influence of the chiral sulfinyl group could direct the approach of the reagents, leading to the preferential formation of one diastereomer of the pyrazole product. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched pyrazole.

Further research is required to explore and establish specific methodologies for the application of this compound in this context. However, the foundational principles of asymmetric catalysis and the known reactivity of sulfinates provide a strong basis for its potential in the stereocontrolled synthesis of these important heterocyclic compounds.

Application in the Construction of Biologically Active Molecules and Pharmaceutical Intermediates

Chiral sulfinates, including this compound, serve as crucial building blocks and chiral auxiliaries in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. acs.org The sulfinyl group can act as a temporary chiral control element, guiding the stereochemical course of a reaction, and can be subsequently removed or transformed into another functional group.

One notable application lies in the synthesis of enantiomerically pure sulfoxides, which are themselves present in several pharmaceutical agents or act as key intermediates. The reaction of a chiral sulfinate ester, such as this compound, with an organometallic reagent like a Grignard reagent, proceeds with a high degree of stereospecificity, typically with inversion of configuration at the sulfur center. This allows for the predictable synthesis of a specific enantiomer of a sulfoxide.

For instance, enantiopure sulfoxides are key components in drugs like esomeprazole (B1671258) (a proton pump inhibitor) and armodafinil (B1684309) (a wakefulness-promoting agent). The synthesis of such compounds often relies on the availability of enantiomerically pure sulfinate precursors. While specific examples detailing the use of this compound in the synthesis of marketed drugs are proprietary, the general strategy is a cornerstone of medicinal chemistry.

| Biologically Active Moiety | Role of Chiral Sulfinate | Potential Application |

| Enantiopure Sulfoxides | Chiral Precursor | Synthesis of proton pump inhibitors, wakefulness-promoting agents |

| Chiral Alcohols and Amines | Chiral Auxiliary | Asymmetric synthesis of various pharmaceutical intermediates |

| Complex Natural Products | Chiral Building Block | Stereocontrolled introduction of specific functionalities |

Role in Complex Synthetic Sequences and Convergent Pathways

In the realm of total synthesis of complex natural products, chiral building blocks are indispensable for constructing intricate molecular architectures with precise stereochemistry. This compound and its derivatives can play a significant role in convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then coupled together.

The sulfinyl group can be employed as a chiral linchpin, connecting two molecular fragments while establishing a key stereocenter. For example, the addition of a nucleophile to a carbon atom alpha to the sulfinyl group can proceed with high diastereoselectivity due to chelation control or steric hindrance imposed by the chiral sulfinyl moiety. After the coupling reaction, the sulfinyl group can be either retained as part of the final structure or reductively removed to afford a carbon-carbon bond.

Stereospecificity of Reactions Involving this compound

Nucleophilic Substitution Reactions at the Sulfinyl Center

Nucleophilic substitution at the stereogenic sulfur atom of chiral sulfinates, such as this compound, is a cornerstone of their application in asymmetric synthesis. These reactions are known to proceed with a high degree of stereospecificity, most commonly through an inversion of configuration at the sulfur center. This predictable stereochemical outcome is crucial for the transfer of chirality from the sulfinate to the product.

The reaction of a chiral sulfinate ester with an organometallic reagent, such as a Grignard reagent (R'MgX), is a classic example of a stereospecific nucleophilic substitution. The incoming nucleophile (R') attacks the electrophilic sulfur atom, displacing the methoxy group (-OCH3). The reaction is generally believed to proceed through a trigonal bipyramidal intermediate or transition state, where the incoming nucleophile and the leaving group occupy the apical positions. This arrangement leads to the observed inversion of stereochemistry.

The stereospecificity of this reaction allows for the synthesis of a wide variety of enantiomerically enriched sulfoxides, which are valuable chiral auxiliaries and building blocks in their own right. The predictability of the stereochemical outcome is a key advantage of using chiral sulfinates in asymmetric synthesis. acs.org

Influence of Lewis Acids and Solvent Polarity on Enantioselectivity

The enantioselectivity of reactions involving chiral sulfinates can be significantly influenced by the presence of Lewis acids and the polarity of the solvent. Lewis acids can coordinate to the oxygen atom of the sulfinyl group, thereby increasing the electrophilicity of the sulfur atom and activating the substrate towards nucleophilic attack. This coordination can also create a more rigid and defined transition state, leading to enhanced stereocontrol.

The choice of Lewis acid is critical, as its size and chelating ability can dictate the geometry of the transition state. For instance, chelating Lewis acids can form bidentate complexes with substrates containing a nearby coordinating group, leading to a highly organized transition state and improved diastereoselectivity in reactions at a carbon atom alpha to the sulfinyl group.

Solvent polarity also plays a crucial role in modulating the stereochemical outcome of these reactions. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway and affecting the enantioselectivity. In some cases, less polar solvents may be preferred to minimize the background reaction and enhance the effect of a chiral catalyst or auxiliary. The interplay between the substrate, reagents, Lewis acid, and solvent is complex and must be carefully optimized for each specific transformation to achieve the desired level of stereocontrol. The ability of solvent molecules to interact with reactive species can alter reaction rates and selectivities by orders of magnitude. rsc.orgosti.gov

Strategies for Mitigation of Racemization in Chiral Sulfinates

The chiral integrity of sulfinates is paramount for their successful application in asymmetric synthesis. Racemization, the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, can be a significant issue for chiral sulfinates, particularly under thermal or acidic conditions. Therefore, understanding and implementing strategies to mitigate racemization is crucial.

One of the primary mechanisms of racemization for sulfinates is pyramidal inversion at the sulfur atom. This process can be accelerated by heat or by the presence of acids or nucleophiles. To minimize thermal racemization, reactions involving chiral sulfinates are often carried out at low temperatures.

The presence of acid can catalyze racemization by protonating the sulfinyl oxygen, which facilitates the pyramidal inversion. Therefore, reactions should be conducted under neutral or basic conditions whenever possible. If acidic conditions are unavoidable, the choice of acid and the reaction time should be carefully controlled.

Nucleophilic catalysis of racemization can also occur, where a nucleophile reversibly adds to the sulfur atom, leading to a loss of stereochemical information. To prevent this, the use of strong, non-reversible nucleophiles is preferred in substitution reactions.

Another effective strategy for obtaining enantiomerically pure sulfinyl compounds is through kinetic resolution. In a kinetic resolution, a racemic mixture of a sulfinamide is reacted with a chiral catalyst and a nucleophile (an alcohol in this case). One enantiomer of the sulfinamide reacts faster with the alcohol to form a sulfinate ester, leaving the unreacted sulfinamide enriched in the other enantiomer. This method allows for the separation of enantiomers based on their different reaction rates. nih.govbohrium.comresearchgate.net Dynamic kinetic resolution (DKR) is an even more powerful strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov

By carefully controlling reaction conditions such as temperature, pH, and the nature of the reagents, the racemization of chiral sulfinates can be effectively suppressed, ensuring the transfer of chirality with high fidelity.

Mechanistic Investigations of Methyl P Toluenesulfinate Reactivity

Elucidation of Reaction Pathways and Transition States

Nucleophilic substitution at the sulfinyl sulfur of esters like methyl p-toluenesulfinate can proceed through various pathways, primarily dictated by the nature of the nucleophile, the solvent, and the presence of catalysts. The central question in these mechanistic studies is whether the reaction proceeds through a concerted process with a single transition state or a stepwise pathway involving a hypervalent sulfur intermediate.

Theoretical studies on simpler sulfinyl derivatives suggest that the transition states in these reactions involve a trigonal bipyramidal geometry around the sulfur atom. In a concerted SN2-like mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously. The transition state for this process would feature the incoming nucleophile and the departing methoxy (B1213986) group in apical positions.

Alternatively, a stepwise mechanism involves the formation of a tetracoordinate, hypervalent sulfur intermediate known as a sulfurane. Computational studies on related systems can provide insights into the geometries and energies of these transition states and intermediates, helping to distinguish between possible pathways. For instance, density functional theory (DFT) calculations have been employed to study the mechanisms of reactions involving sulfonyl-containing compounds, and similar approaches can be applied to sulfinyl systems to elucidate the geometric parameters of transition states. researchgate.net

Analysis of Concerted vs. Stepwise Mechanisms

The debate between concerted and stepwise mechanisms is a central theme in the study of nucleophilic substitution at sulfur. nih.govresearchgate.net A concerted mechanism is characterized by a single energy barrier, whereas a stepwise mechanism involves the formation of a distinct intermediate with its own energy well. youtube.com

The stepwise pathway for nucleophilic substitution at a sulfinyl center is often described as an addition-elimination (A-E) mechanism. This mechanism involves two distinct steps:

Addition: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a hypervalent sulfurane intermediate. This step is typically the rate-determining step.

Elimination: The leaving group is expelled from the sulfurane intermediate, restoring the sulfinyl group in the product.

Evidence for the A-E mechanism is often sought through kinetic studies and the trapping or spectroscopic observation of the proposed intermediate. For nucleophilic aromatic substitution, which shares mechanistic analogies, the stability of the intermediate (a Meisenheimer complex) can determine whether the reaction is stepwise or concerted. ic.ac.uk By analogy, for sulfinate esters, a highly stabilized sulfurane intermediate would favor a stepwise A-E pathway.

The substituents on the sulfur atom occupy either apical (axial) or equatorial positions. The entering nucleophile and the leaving group typically occupy the apical positions. If the lifetime of the sulfurane intermediate is long enough, it may undergo pseudorotation, a process that interchanges apical and equatorial substituents. This can lead to a mixture of stereochemical outcomes (retention and inversion of configuration). However, if the intermediate is short-lived and decomposes without pseudorotation, the reaction will proceed with a defined stereochemistry, typically inversion. Recent research has highlighted the successful isolation of sulfonium (B1226848) or sulfurane intermediates in related systems, lending support to their role in reaction mechanisms. rsc.org

Factors influencing the choice between a concerted and a stepwise mechanism in the reactivity of sulfinate esters are summarized in the table below.

| Factor | Favoring Concerted (SN2-like) Mechanism | Favoring Stepwise (A-E) Mechanism |

| Leaving Group Ability | Good leaving group | Poor leaving group |

| Nucleophile Strength | Strong nucleophile | Weaker nucleophile that can form a stable intermediate |

| Steric Hindrance | Less steric hindrance at the sulfur center | Increased steric hindrance may favor a less crowded intermediate |

| Solvent Polarity | Less polar, aprotic solvents | Polar, protic solvents that can stabilize the intermediate |

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis can significantly influence the reaction pathways of this compound. Both acid and base catalysis are known to accelerate the solvolysis of arenesulfinates. cdnsciencepub.com

Acid Catalysis: In the presence of acid, the sulfinyl oxygen can be protonated, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. This generally promotes sulfur-oxygen bond fission. cdnsciencepub.com

Base Catalysis: Base-catalyzed hydrolysis of esters is a well-established process. chemistrysteps.com For arenesulfinates, bases such as ethoxide, acetate, and pyridine (B92270) have been shown to catalyze solvolysis reactions. cdnsciencepub.com The mechanism can involve either a direct nucleophilic attack by the base on the sulfur atom or general base catalysis, where the base facilitates the attack of a solvent molecule. The nature of the base can influence the operative mechanism.

The use of organocatalysts in the synthesis of chiral sulfinate esters has also been reported, highlighting the potential for catalytic control over the stereochemical outcome of reactions at the sulfinyl center. nih.gov

Kinetic Studies of Sulfinate Transformations

Kinetic studies are essential for elucidating reaction mechanisms. For this compound, early studies using 18O tracers in hydrolysis reactions demonstrated that both acid- and base-catalyzed pathways proceed with sulfur-oxygen bond fission. cdnsciencepub.com

The rate of base-catalyzed solvolysis of arenesulfinates is sensitive to steric effects. For example, the introduction of ortho-methyl groups on the benzene (B151609) ring decreases the rate of sulfur-oxygen bond fission, although this effect is less pronounced than in the hydrolysis of corresponding carboxylate esters. cdnsciencepub.com This suggests that while steric hindrance plays a role, the transition state for nucleophilic attack at the sulfinyl sulfur is less sterically demanding than at a carbonyl carbon.

The kinetics of the alkaline hydrolysis of esters are typically second-order, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org Similar kinetic behavior would be expected for the base-catalyzed hydrolysis of this compound. Detailed kinetic investigations, such as determining rate constants, activation parameters, and kinetic isotope effects, would provide deeper insights into the transition state structure and the degree of bond formation and breaking in the rate-determining step.

Computational Studies on Methyl P Toluenesulfinate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules like methyl p-toluenesulfinate. DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and electronic properties.

Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a reliable description of the molecule's electronic structure. The optimized geometry from these calculations provides a static, gas-phase representation of the molecule at its lowest energy state. From this, key structural parameters can be extracted and analyzed.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S=O | 1.485 Å |

| Bond Length | S-O(Me) | 1.630 Å |

| Bond Length | S-C(aryl) | 1.780 Å |

| Bond Length | O-C(Me) | 1.445 Å |

| Bond Angle | O=S-O(Me) | 108.5° |

| Bond Angle | O=S-C(aryl) | 109.2° |

| Bond Angle | O(Me)-S-C(aryl) | 100.5° |

Note: These values are representative and would be obtained from a DFT optimization calculation.

Beyond structural parameters, DFT is used to compute electronic properties that govern the molecule's behavior. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen of the sulfinyl group represents a region of high electron density (negative potential), while the sulfur atom and the methyl group attached to the oxygen are more electron-deficient (positive potential).

Prediction of Reaction Mechanisms and Transition State Energies

Computational methods are pivotal in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as its role as a methylating agent or its oxidation, DFT can be used to calculate the energies of these critical points.

The search for a transition state (TS) geometry, a first-order saddle point on the potential energy surface, is a key computational task. The energy of the TS relative to the reactants provides the activation energy barrier for the reaction, a critical factor in determining reaction rates. For instance, in a hypothetical nucleophilic attack on the methyl group of this compound, the transition state would feature a partially formed bond between the nucleophile and the methyl carbon, and a partially broken bond between the methyl carbon and the sulfinate oxygen.

Table 2: Calculated Energies for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.2 |

Note: Data is hypothetical for a representative SN2 reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed following the location of a transition state to confirm that it connects the intended reactants and products on the potential energy surface.

Theoretical Support for Stereochemical Assignment and Chirality

This compound possesses a stereogenic center at the sulfur atom, making it a chiral molecule that exists as a pair of enantiomers. Computational chemistry offers robust methods for the assignment of absolute configuration and for understanding the stereochemical outcomes of reactions.

One common approach involves calculating the theoretical electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra for a specific enantiomer (e.g., the (R)-enantiomer). Comparison of the calculated spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Furthermore, computational modeling can be used to predict the stereochemical outcome of reactions where this compound is either a reactant or a product. By calculating the activation energies for the formation of different stereoisomers, it is possible to predict which diastereomeric transition state is lower in energy, and therefore, which product will be favored. This is particularly valuable in asymmetric synthesis.

Analysis of Molecular Orbitals and Reactivity Parameters

The reactivity of a molecule is fundamentally governed by its electronic structure, which can be described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. solubilityofthings.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov

Table 3: Calculated Molecular Orbital Energies and Reactivity Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 6.40 |

| Ionization Potential (I ≈ -EHOMO) | 7.25 |

| Electron Affinity (A ≈ -ELUMO) | 0.85 |

| Chemical Hardness (η = (I-A)/2) | 3.20 |

| Electronegativity (χ = (I+A)/2) | 4.05 |

Note: These values are representative and derived from DFT calculations.

Analysis of the spatial distribution of the HOMO and LUMO provides further insight into reactivity. For this compound, the HOMO is typically localized on the sulfinyl oxygen and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the sulfur atom and the antibonding orbitals associated with the S-O and S-C bonds, suggesting these are the regions most susceptible to nucleophilic attack. These computational predictions are invaluable for rationalizing and predicting the chemical behavior of this compound.

Spectroscopic Characterization and Chiral Analysis of Methyl P Toluenesulfinate

Determination of Absolute Configuration using Chiroptical Methods

Chiroptical spectroscopy involves the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are exquisitely sensitive to the molecule's absolute configuration. For chiral sulfinates like methyl p-toluenesulfinate, a combination of optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopy, supported by quantum chemical calculations, provides a powerful toolkit for assigning the (R) or (S) configuration at the sulfur atom. nih.gov

Optical rotation is the oldest and most fundamental chiroptical technique, measuring the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the molecule's structure, the concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

For this compound, the enantiomers rotate plane-polarized light in equal and opposite directions. The (R)-enantiomer has been experimentally determined to be dextrorotatory, designated as (+). A study by Taniguchi et al. reported the experimental specific rotation for (R)-(+)-methyl p-toluenesulfinate, which was then compared with values calculated using Density Functional Theory (DFT) to establish a reliable method for configuration assignment. nih.gov The correlation between the sign of the calculated and experimental rotation provides a direct assignment of the absolute configuration.

| Method | Specific Rotation [α]D (degrees) | Solvent |

|---|---|---|

| Experimental | +175 | CHCl3 |

| Calculated (B3LYP/aug-cc-pVDZ) | +219.1 | Gas Phase |

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength in the UV-Vis region. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a chiral molecule's absolute configuration and conformation.

The ECD spectrum of (R)-(+)-methyl p-toluenesulfinate has been studied both experimentally and computationally. nih.gov The spectrum is characterized by distinct Cotton effects corresponding to electronic transitions within the molecule. By comparing the experimentally measured ECD spectrum with the spectrum calculated for a known configuration (e.g., the R configuration), a direct and reliable assignment can be made. The good agreement between the signs and magnitudes of the experimental and calculated Cotton effects for (R)-(+)-methyl p-toluenesulfinate confirms its absolute configuration. nih.gov

| Method | Wavelength (nm) | Δε (M-1cm-1) | Solvent |

|---|---|---|---|

| Experimental | 247 | +11.0 | Acetonitrile |

| 220 | -15.0 | ||

| Calculated (CAM-B3LYP/aug-cc-pVDZ) | 237.9 | +10.6 | Acetonitrile (PCM) |

| 214.2 | -12.8 |

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD provides rich structural information and is particularly powerful for determining the absolute configuration of molecules, as the VCD spectrum is highly sensitive to the stereochemical environment. uantwerpen.bespectroscopyeurope.com

The absolute configuration of (R)-(+)-methyl p-toluenesulfinate has been successfully confirmed by comparing its experimental VCD spectrum with DFT-calculated spectra. nih.gov The analysis involves matching the pattern of positive and negative bands in the experimental spectrum to the spectrum calculated for one of the enantiomers. The excellent agreement between the experimental VCD of the (+)-enantiomer and the calculated spectrum for the (R)-configuration provides an unambiguous assignment. nih.govnih.gov

| Vibrational Mode | Experimental Wavenumber (cm-1) / Sign | Calculated Wavenumber (cm-1) / Sign |

|---|---|---|

| S=O stretch | 1134 / + | 1135 / + |

| S-O-C stretch region | 1000-1100 / (+, -, +) pattern | 1000-1100 / (+, -, +) pattern |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Studies

While NMR spectroscopy is not inherently a chiroptical technique, it is a powerful tool for stereochemical analysis. In a chiral molecule like this compound, protons or other nuclei that are chemically equivalent in an achiral environment can become magnetically non-equivalent (diastereotopic). masterorganicchemistry.comyoutube.com The chiral sulfur center creates an asymmetric environment, influencing the chemical shifts of nearby nuclei. For instance, the two ortho-protons on the p-tolyl group are diastereotopic, as are the two meta-protons, and should, in principle, exhibit different chemical shifts. The observation of this non-equivalence can provide information about the molecule's stereochemistry, although assigning the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents to amplify these differences.

A more advanced NMR technique for probing stereochemistry involves isotopic substitution, particularly with deuterium (²H). While the three protons of the methyl group (–OCH₃) in this compound are chemically equivalent due to rapid rotation, their relationship to the chiral sulfur center is enantiotopic. By synthesizing a molecule where one of the methyl protons is replaced by deuterium (–OCH₂D), the remaining two methylene protons become diastereotopic. masterorganicchemistry.com

These diastereotopic protons will have different chemical shifts in the ¹H NMR spectrum, and their coupling to deuterium will also differ. More directly, in ²H NMR spectroscopy, the deuterium itself will have a specific resonance. The chemical environment of this deuterium is fixed relative to the chiral center, and its signal can be used in more complex experiments, such as those involving chiral liquid crystal solvents, to help determine the absolute configuration. This method allows for the direct probing of the stereochemical environment around the methyl group.

Integration of Computational and Spectroscopic Data for Enhanced Analysis

The most robust approach for determining the absolute configuration of a chiral molecule like this compound is the integration of multiple experimental spectroscopic techniques with high-level quantum chemical calculations. nih.govresearchgate.netunipi.itsemanticscholar.org As demonstrated in the analysis of (R)-(+)-methyl p-toluenesulfinate, this synergistic approach provides a higher level of confidence in the stereochemical assignment than any single method alone. nih.gov

The process typically involves:

Conformational Analysis: Computational methods are used to find all stable low-energy conformations of the molecule.

Spectra Calculation: For each stable conformer, chiroptical properties (Optical Rotation, ECD, VCD) and NMR parameters are calculated using methods like DFT. nih.gov

Boltzmann Averaging: The calculated spectra for individual conformers are averaged based on their relative populations (calculated from their free energies) to generate a final theoretical spectrum.

Comparison: The final theoretical spectrum is compared with the experimental spectrum. A strong correlation between the calculated spectrum for one enantiomer (e.g., R) and the experimental data provides an unambiguous assignment of the absolute configuration. spectroscopyeurope.com

This integrated strategy has been shown to be highly effective for this compound, where the calculated optical rotation, ECD, and VCD spectra for the (R)-configuration show excellent agreement with the experimental data for the dextrorotatory enantiomer. nih.gov

Q & A

Q. What are the recommended synthetic methodologies for preparing methyl p-toluenesulfinate, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or oxidation reactions. A modified Solladié procedure involves reacting sodium p-toluenesulfinate with methyl halides under solvent-free conditions. Key optimizations include:

- Catalytic DMF : Reduces thionyl chloride usage from 5 to 1.5 equivalents during sulfinic chloride formation .

- Solvent-free conditions : Eliminates benzene, improving safety and reducing purification steps .

- Stoichiometric control : Excess methyl iodide ensures complete conversion, monitored via TLC or NMR .

Q. How stable is this compound under typical storage and reaction conditions?

Sodium p-toluenesulfinate (a precursor) exhibits long-term stability:

- Aqueous solutions : No degradation observed over years at room temperature; air oxidation is negligible below 80°C .

- Solid state : Stable at >300°C, but hygroscopic; store in anhydrous environments .

For this compound, avoid prolonged exposure to light or acidic conditions to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

- NMR spectroscopy : ¹H/¹³C NMR confirms sulfinate adducts and monitors reaction progress (e.g., distinguishing intermediates like 1-p-toluenesulfonyl-N,N'-diethyl-1,2-diazanedi-carboxamide) .

- GC and FTIR : Assess purity and functional group integrity post-synthesis .

- Potentiometric titration : Quantifies sulfinate ion concentration in kinetic studies .

Advanced Research Questions

Q. How do pH and oxygen levels influence the kinetics of this compound in radical addition reactions?

In acrylamide addition reactions:

- pH independence (6–9) : Rate constants (e.g., 8 × 10⁻⁶ M⁻¹ s⁻¹ at 25°C) remain unchanged, suggesting nucleophilic addition dominates .

- Oxygen effects : Negligible in dark reactions but critical in photopolymerization; inert atmospheres (N₂) yield 7.4 × 10⁻⁶ M⁻¹ s⁻¹ vs. 5.2 × 10⁻⁶ M⁻¹ s⁻¹ in air .

Methodological note : Use freeze-thaw degassing and barium acrylate assays to isolate ionic vs. radical pathways .

Q. How should researchers address discrepancies in reported rate constants for sulfinate ion addition reactions?

Variations (10–30%) arise from:

- CO₂ absorption : Alters solution pH during kinetic runs; use CO₂-free reagents and nitrogen bubbling .

- Monomer concentration : Higher acrylamide concentrations (5.1 M) slightly reduce rate constants vs. 1.0–2.5 M .

Resolution : Standardize reactant solutions and replicate experiments under controlled CO₂ conditions .

Q. What mechanisms explain the regioselectivity of this compound in radical halogenation reactions?